The compound is derived from ketanserin, which is known for its role as a selective antagonist of serotonin receptors. The specific chemical identifier for 7-Amino-8-iodoketanserin is 105554-25-4. It has been primarily utilized in research settings focused on neuropharmacology and imaging studies, where understanding serotonin receptor interactions is crucial for developing therapeutic strategies for various psychiatric and neurological disorders.
The synthesis of 7-Amino-8-iodoketanserin typically involves the iodination of 7-Aminoketanserin. The process can be summarized as follows:
This method allows for the introduction of iodine while maintaining the structural integrity of the ketanserin framework. The synthesis can be scaled up for industrial production by optimizing reaction conditions and purification processes .
The molecular structure of 7-Amino-8-iodoketanserin can be described as follows:
The presence of these functional groups contributes to its binding affinity to serotonin receptors, influencing its pharmacological activity.
7-Amino-8-iodoketanserin can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to explore different biological activities or enhance imaging capabilities .
The mechanism of action of 7-Amino-8-iodoketanserin primarily involves its interaction with serotonin receptors, particularly the 5-HT2A subtype. Upon binding to these receptors, it modulates neurotransmitter signaling pathways, which is essential for its application in imaging studies. This interaction allows researchers to visualize and quantify serotonin receptor density and distribution in brain tissues using non-invasive imaging techniques like PET and SPECT .
7-Amino-8-iodoketanserin has several important scientific applications:
7-Amino-8-iodoketanserin is a chemically modified derivative of the serotonin antagonist ketanserin. Its systematic name is 1-(4-fluorobenzoyl)-4-[4-(7-amino-8-iodo-4-oxoquinazolin-2-yl)piperidine and its molecular formula is C₂₂H₂₂FIN₃O₂. The core structure retains ketanserin’s quinazolinone scaffold but incorporates an iodine atom at the C8 position and an amino group (–NH₂) at C7, replacing the original substituents. The quinazolinone ring system is planar, with the iodine atom introducing significant steric bulk and polarizability. The piperidine nitrogen at position 4 and the benzoyl group at position 1 maintain their spatial orientations relative to the parent compound, with no chiral centers present in the molecule. The 8-iodo substitution forces a syn conformation between the iodine and adjacent H6/H9 protons due to steric repulsion, as confirmed by NMR coupling constants [3] [9].
Table 1: Atomic Composition and Key Bond Features
Component | Description |
---|---|
Molecular Weight | 521.34 g/mol |
Quinazolinone Ring | Planar, conjugated π-system |
C7 Substitution | –NH₂ group (electron-donating) |
C8 Substitution | –I (electron-withdrawing, sterically demanding) |
Piperidine Ring | Chair conformation, N1 protonated at physiological pH |
Benzoyl Group | Rotatable bond linked to piperidine N4 |
The introduction of iodine and amino groups profoundly alters ketanserin’s physicochemical profile. The calculated partition coefficient (LogP) is ~4.2 (using fragment-based methods), indicating high hydrophobicity despite the polar amino group. This arises from iodine’s large hydrophobic surface area and the molecule’s overall aromaticity [4]. Experimentally, reversed-phase thin-layer chromatography (RP-TLC) using C18 plates and methanol/water mobile phases confirms high lipophilicity, with Rf values correlating to a LogP of 4.0–4.3. Solubility is pH-dependent: the compound is poorly soluble in water (<0.1 mg/mL) but readily dissolves in dimethyl sulfoxide (DMSO; >50 mg/mL) and ethanol (~15 mg/mL). Stability studies show that the iodoarene bond is resistant to hydrolysis but susceptible to photodehalogenation under UV light. The amino group confers moderate basicity (predicted pKa ~8.5), facilitating salt formation with acids to improve aqueous solubility for biological assays. Decomposition occurs above 200°C, with no melting point observed due to charring [4] [9].
Table 2: Experimental Physicochemical Parameters
Property | Value | Method |
---|---|---|
LogP | 4.0–4.3 | RP-TLC (C18/MeOH:H₂O) |
Water Solubility | <0.1 mg/mL | Shake-flask (pH 7.4) |
DMSO Solubility | >50 mg/mL | Equilibrium solubility |
pKa (Amino group) | ~8.5 (predicted) | Computational fragment method |
UV λmax (MeOH) | 254 nm, 318 nm | UV-Vis spectroscopy |
Thermal Stability | Decomposes >200°C | Differential scanning calorimetry |
Radiolabeled 7-amino-8-iodoketanserin ([¹²⁵I]AMIK) is synthesized for high-sensitivity receptor binding studies. Iodine-125 (¹²⁵I) is preferred due to its high specific activity (>2000 Ci/mmol) and manageable half-life (59.4 days), enabling long-term storage with gradual decay to non-radioactive tellurium-125. Two primary iodination strategies are employed:
Direct Electrophilic Iodination: Ketanserin derivatives undergo iododemetallation using ¹²⁵I₂ and a copper(I) catalyst. A tin or trialkylborane precursor is first attached at C8, followed by isotopic exchange. Yields are moderate (40–60%), but radiochemical purity exceeds 95% after purification by reversed-phase HPLC (C18 column; acetonitrile/water gradient) [2] [5].
Bolton-Hunter-Type Reaction: This avoids harsh oxidizing conditions. 7-Aminoketanserin reacts with pre-iodinated Bolton-Hunter reagent (N-succinimidyl 3-(4-hydroxy-3-[¹²⁵I]iodophenyl)propionate) in anhydrous dimethylformamide. The reaction targets the aliphatic amino group of the piperidine ring, not the C7 aromatic amine, forming an amide bond. Specific activities reach 2200 Ci/mmol, ideal for low-abundance receptor detection. Unreacted ¹²⁵I is removed via size-exclusion chromatography [2] [8].
Critical parameters include:
Table 3: Comparison of Radiolabeling Methods
Method | Yield | Specific Activity | Purification | Advantage |
---|---|---|---|---|
Direct Electrophilic | 40–60% | 1800–2000 Ci/mmol | Reversed-phase HPLC | Retains native structure |
Bolton-Hunter Acylation | 55–70% | 2100–2200 Ci/mmol | Size-exclusion chromatography | Mild conditions, no oxidants |
The photoaffinity probe 7-azido-8-iodoketanserin (AZIK) is synthesized from 7-amino-8-iodoketanserin in two steps:
Diazotization and Azidation: 7-Amino-8-iodoketanserin (0.2 mmol) reacts with sodium nitrite (1.2 eq) in 0.5 M HCl at –10°C, forming a diazonium intermediate. After 15 minutes, sodium azide (5 eq) is added, yielding the crystalline 7-azido derivative. The reaction is quenched with ammonium sulfamate, and the product extracted into dichloromethane. Yield: 65–75% [3] [9].
Purification and Characterization: Crude AZIK is purified by silica-gel column chromatography (dichloromethane:methanol = 98:2). Identity is confirmed via:
AZIK’s utility stems from its dual functional groups:
In biological applications, AZIK labels the vesicular monoamine transporter 2 (VMAT2) in bovine chromaffin granules. Photoactivation (365 nm, 5 min) yields irreversible binding, with tetrabenazine (10 µM) blocking >90% of labeling. Proteolysis and microsequencing identified Lys-20 in VMAT2’s N-terminus as the primary cross-linking site, revealing the transporter’s tetrabenazine-binding domain. Mutagenesis (Lys20Ala) abolishes labeling, confirming residue specificity [6] [9].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5